1-Methyl-3-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Methyl-3-(2,2,2-trifluoroethyl)benzene, also known by its IUPAC name 3-bromophenyl 2,2,2-trifluoroethyl ether , is a chemical compound with the molecular formula C~9~H~9~BrF~3~O . It is a colorless liquid with a molecular weight of approximately 255.03 g/mol . The compound features a trifluoroethyl group attached to a benzene ring, resulting in its unique structure .
Synthesis Analysis
The synthesis of this compound involves the bromination of the corresponding phenol or aniline precursor. Specific synthetic routes and reaction conditions may vary, but the introduction of the bromine atom at the desired position is crucial. Researchers have explored various methods to achieve this substitution, including electrophilic aromatic bromination or nucleophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (phenyl group) substituted with a trifluoroethyl ether moiety. The trifluoroethyl group (CF~3~CH~2~) replaces one of the hydrogen atoms on the benzene ring. The compound’s three fluorine atoms contribute to its unique electronic properties and reactivity .
Chemical Reactions Analysis
- Cross-Coupling Reactions : Researchers have explored coupling reactions with other aryl or alkyl halides to create more complex molecules .
Physical and Chemical Properties Analysis
Scientific Research Applications
Novel Chemical Synthesis
1-Methyl-3-(2,2,2-trifluoroethyl)benzene has been explored in the field of chemical synthesis. Uno et al. (1996) discovered that 1-Phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, a compound closely related to this compound, can trimerize to form a dihydropyrimidine derivative at room temperature (Uno et al., 1996). This reaction is significant for creating novel compounds in organic chemistry.
Structural Analysis in Crystallography
Liu and Zhou (2014) used 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, a derivative of this compound, to study crystal structures. They observed specific dihedral angles and intramolecular contacts in the compound, contributing to our understanding of molecular structures in crystallography (Liu & Zhou, 2014).
Electrophilic Trifluoromethylation
Mejía and Togni (2012) demonstrated the use of this compound in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process is crucial for introducing fluorine atoms into organic compounds, which is highly relevant in the development of pharmaceuticals and other functional materials (Mejía & Togni, 2012).
Genotoxicity Assessment
Chen et al. (2008) assessed the genotoxicity of various compounds including benzene and xylene, closely related to this compound. They used human lymphocytes and the comet assay to demonstrate DNA damage, indicating the importance of understanding the biological interactions of these compounds (Chen et al., 2008).
Organic Synthesis Applications
Poon and Dudley (2006) and other researchers have explored the use of derivatives and related compounds of this compound in various organic synthesis applications. This includes the synthesis of benzyl ethers and other chemical transformations crucial in pharmaceutical and material sciences (Poon & Dudley, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-7-3-2-4-8(5-7)6-9(10,11)12/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCBUCYMSTYMTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301291 | |
Record name | 1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50562-00-0 | |
Record name | 1-Methyl-3-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50562-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-(2,2,2-trifluoroethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050562000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC142230 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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